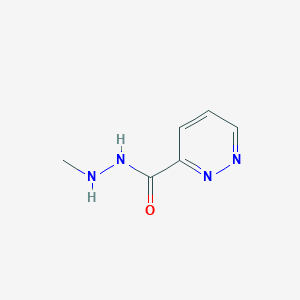

N'-methylpyridazine-3-carbohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

89533-22-2 |

|---|---|

Molecular Formula |

C6H8N4O |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N'-methylpyridazine-3-carbohydrazide |

InChI |

InChI=1S/C6H8N4O/c1-7-10-6(11)5-3-2-4-8-9-5/h2-4,7H,1H3,(H,10,11) |

InChI Key |

IJFMOOGXHSIEEN-UHFFFAOYSA-N |

Canonical SMILES |

CNNC(=O)C1=NN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methylpyridazine 3 Carbohydrazide and Its Analogs

Historical and Contemporary Synthetic Routes to Pyridazine-3-carbohydrazide (B1418419) Derivatives

Historically, the synthesis of the parent pyridazine (B1198779) heterocycle was first achieved by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org Modern and more common routes to pyridazine derivatives often involve the condensation of 1,4-dicarbonyl compounds like diketones or ketoacids with hydrazines. wikipedia.org

For the synthesis of pyridazine-3-carbohydrazide and its analogs, the most prevalent contemporary method is the hydrazinolysis of a corresponding ester. ajgreenchem.comnih.gov This reaction typically involves heating an ester, such as methyl or ethyl pyridazine-3-carboxylate, with hydrazine (B178648) hydrate (B1144303). who.intmdpi.com This straightforward, one-step conversion is widely used for producing various carbohydrazides. ajgreenchem.com The general scheme involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the alcohol moiety and the formation of the carbohydrazide (B1668358).

Alternative strategies for creating the pyridazine ring itself, which can then be further functionalized, include aza-Diels-Alder reactions. For instance, an inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines provides a metal-free, neutral condition pathway to pyridazine derivatives. organic-chemistry.org Other methods involve the cyclization of β,γ-unsaturated hydrazones, promoted by copper, to yield 1,6-dihydropyridazines that can be subsequently oxidized to the aromatic pyridazine ring. organic-chemistry.org

The general pathway for producing the precursor, pyridazine-3-carbohydrazide, is outlined below:

Step 1: Esterificationwho.intajgreenchem.comStep 2: Hydrazinolysis The resulting pyridazine-3-carboxylate ester is then reacted with hydrazine hydrate, typically in a refluxing alcoholic solvent, to yield pyridazine-3-carbohydrazide. ajgreenchem.comwho.int

From this key intermediate, N'-substituted derivatives can be synthesized. The synthesis of the target compound, N'-methylpyridazine-3-carbohydrazide, would most directly be achieved by using methylhydrazine in the second step instead of hydrazine hydrate.

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing yield and purity, especially in larger-scale preparations, and ensuring the selective formation of the desired N'-methyl isomer.

For large-scale and industrial production of hydrazide compounds, efficiency and simplicity are paramount. One patented method for ton-level production involves reacting an ester with hydrazine hydrate and then using reactive fractionation or distillation to remove the alcohol byproduct, driving the reaction to completion. google.com This method boasts high raw material utilization, no solvent waste, and yields exceeding 90%. google.com

Key factors for enhancing yield and purity include:

Stoichiometry Control: Using a slight excess of methylhydrazine can help drive the reaction to completion, but a large excess could complicate purification. A molar ratio of ester to methylhydrazine of around 1:1.2 is often optimal. google.com

Temperature and Reaction Time: While reflux is common, monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, preventing the formation of degradation byproducts from prolonged heating.

Work-up Procedure: Simple precipitation and filtration are ideal for large-scale work. Hydrazides are often highly soluble in water, so avoiding aqueous work-ups can be beneficial. researchgate.net Crystallization from a suitable solvent like ethanol (B145695) is a standard method for achieving high purity. researchgate.net

The targeted formation of this compound is best achieved through the direct reaction of a pyridazine-3-carboxylic acid ester with methylhydrazine. This approach is generally preferred over the post-synthesis methylation of pyridazine-3-carbohydrazide, as the latter could result in a mixture of N-methylated products.

Tuning the reaction conditions for this specific transformation involves:

Choice of Ester: Ethyl or methyl esters are commonly used. Methyl esters may react slightly faster, but the choice often depends on the cost and boiling point of the corresponding alcohol byproduct, which needs to be removed.

Solvent: While the reaction can be run without a solvent, an alcohol like ethanol is often used as it dissolves the reactants and facilitates a homogenous reaction mixture. ajgreenchem.com

Catalyst: The reaction is typically performed without a catalyst, as the nucleophilicity of methylhydrazine is sufficient. However, for less reactive esters, mild acid or base catalysis could be explored, though this risks side reactions.

A plausible direct synthesis route is summarized as follows: Pyridazine-3-carboxylate + Methylhydrazine → this compound + Alcohol

This reaction design ensures the methyl group is placed specifically on the terminal nitrogen (N') of the hydrazide moiety.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. These principles are highly applicable to the synthesis of this compound.

Significant progress has been made in developing solvent-free methods for hydrazide synthesis, which are more environmentally friendly and often more efficient. derpharmachemica.com

Grinding Technique (Mechanochemistry): One highly efficient, eco-friendly method involves grinding a carboxylic acid directly with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net The reaction often proceeds to completion in minutes, and the resulting solid mass can be directly crystallized, completely avoiding the use of organic solvents during the reaction. researchgate.net This technique offers simplicity and a significantly reduced environmental impact.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The solvent-free hydrazinolysis of esters with hydrazine hydrate under microwave irradiation can drastically reduce reaction times from hours to seconds or minutes and increase yields. egranth.ac.inresearchgate.net This method enhances energy efficiency compared to conventional heating. egranth.ac.in

The following table compares a conventional synthesis method with a green, microwave-assisted approach for hydrazide formation. researchgate.net

| Parameter | Conventional Method | Microwave Method | Improvement |

|---|---|---|---|

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| Overall Yield (%) | 77.0% | 90.0% | 13% Increase |

| Number of Steps | Two | One | 50% Reduction |

Green chemistry relies on metrics to quantify the efficiency and environmental impact of a synthetic route.

Atom Economy: This metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com The formula is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

For the synthesis of this compound from methyl pyridazine-3-carboxylate and methylhydrazine, the atom economy is quite high. The only byproduct is methanol, which has a low molecular weight. The calculated atom economy for this reaction is approximately 82.6%, representing an efficient use of reactant atoms.

E-Factor (Environmental Factor): The E-Factor provides a more holistic view of waste generation, defined as the total mass of waste produced per mass of product. sheldon.nl E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-factor includes waste from solvents, reagents, and process aids, but typically excludes water. sheldon.nllibretexts.org A lower E-factor signifies a greener process. The pharmaceutical industry traditionally has high E-factors. By adopting the solvent-free and catalytic methods discussed, the E-factor for this compound synthesis can be significantly reduced. For example, a solvent-free microwave synthesis showed a 93.3% reduction in its E-factor compared to a conventional two-step process. researchgate.net Designing a synthesis with a high atom economy and minimizing solvent use and purification steps are key strategies for achieving a low E-factor. sheldon.nl

Chemoenzymatic and Stereoselective Synthesis of this compound (if applicable)

Currently, there is limited specific information available in the scientific literature regarding the chemoenzymatic and stereoselective synthesis of this compound. Chemoenzymatic strategies often involve the use of enzymes to catalyze specific steps in a synthetic route, offering advantages such as high selectivity and mild reaction conditions. nih.gov While enzymes are widely used in the synthesis of complex molecules, their application to the synthesis of this particular pyridazine derivative has not been extensively documented.

Stereoselectivity would be a relevant consideration if the molecule contained chiral centers. This compound itself is not chiral. However, if chiral substituents were to be introduced either on the pyridazine ring or on the hydrazide moiety, stereoselective synthesis would become a critical aspect. In such hypothetical scenarios, chiral catalysts or enzymes could be employed to control the stereochemical outcome of the reaction.

Divergent Synthesis of this compound Derivatives

Divergent synthesis provides an efficient strategy to generate a library of structurally related compounds from a common intermediate. Starting from this compound or a key precursor, various derivatives can be synthesized by modifying different parts of the molecule.

The hydrazide moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations to yield a diverse range of derivatives. researchgate.net

One common modification is the reaction of the terminal nitrogen of the hydrazide with aldehydes and ketones to form hydrazones. who.intresearchgate.netmdpi.com This condensation reaction is typically acid-catalyzed and results in the formation of a C=N double bond. By using a variety of carbonyl compounds, a wide array of N'-alkylidene or N'-arylidene-N'-methylpyridazine-3-carbohydrazides can be prepared.

Table 2: Examples of Hydrazide Moiety Modifications

| Reaction Type | Reactant with this compound | Product Class |

| Hydrazone formation | Aldehydes or Ketones | N'-Alkylidene/Arylidene-N'-methylpyridazine-3-carbohydrazides |

| Acylation | Acid chlorides or Anhydrides | N'-Acyl-N'-methylpyridazine-3-carbohydrazides |

| Sulfonylation | Sulfonyl chlorides | N'-Sulfonyl-N'-methylpyridazine-3-carbohydrazides |

| Cyclization | Phosgene (B1210022), Thiophosgene (B130339), Carbon disulfide | Oxadiazolones, Thiadiazolones, Oxadiazole-thiones |

Furthermore, the hydrazide can be acylated using acid chlorides or anhydrides to introduce an additional acyl group. mdpi.com Similarly, reaction with sulfonyl chlorides would yield N'-sulfonyl derivatives. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties.

The hydrazide functionality also serves as a precursor for the synthesis of various five-membered heterocyclic rings. For instance, reaction with phosgene or its equivalents can lead to the formation of oxadiazolone rings, while treatment with thiophosgene or carbon disulfide can yield corresponding thiadiazolone or oxadiazole-thione derivatives.

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. nih.gov The nitrogen atoms in the ring deactivate it towards electrophilic aromatic substitution, making such reactions challenging. However, nucleophilic aromatic substitution (SNAr) is a more feasible approach for introducing substituents onto the pyridazine ring, particularly if a good leaving group is present.

The regioselectivity of substitution on the pyridazine ring is governed by the electronic properties of the ring and any existing substituents. stackexchange.com For a 3-substituted pyridazine like this compound, the positions on the ring will exhibit different levels of reactivity. Computational studies and experimental evidence on related heterocyclic systems can help predict the most likely sites for substitution. nih.gov

For instance, the introduction of substituents via SNAr reactions often requires the presence of a halogen at a reactive position on the pyridazine ring. A synthetic strategy could involve starting with a halogenated pyridazine-3-carboxylic acid derivative. The halogen can then be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce a diverse range of functional groups. The regioselectivity of this displacement would depend on the position of the halogen and the reaction conditions.

Another approach for functionalizing the pyridazine ring is through metal-catalyzed cross-coupling reactions. acs.org If a halogenated pyridazine precursor is used, reactions like Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring. This allows for the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the structural diversity of the this compound derivatives.

In-Depth Analysis of this compound Hindered by Lack of Publicly Available Experimental Data

The inquiry sought to populate a detailed outline covering high-resolution spectroscopic and crystallographic analyses. This included multidimensional Nuclear Magnetic Resonance (NMR) for stereochemical insights, vibrational spectroscopy (FT-IR, Raman) for functional group analysis, advanced mass spectrometry for fragmentation pathway elucidation, and X-ray crystallography for solid-state conformation and intermolecular interaction studies.

Despite targeted searches combining the compound's name and CAS number with these specific analytical techniques, no primary research articles, dissertations, or comprehensive datasets could be located. The available information is limited to basic chemical properties such as molecular formula (C₆H₈N₄O) and molecular weight (152.15 g/mol ). cato-chem.combldpharm.com

Scientific analysis of related but distinct molecules, such as pyrazine (B50134) carbohydrazide derivatives and other pyridazine compounds, exists. chemicaljournal.orgwho.int However, extrapolating data from these isomers or analogues to this compound would be scientifically unsound, as minor structural changes can lead to significant differences in spectroscopic and crystallographic properties.

Consequently, it is not possible to provide a scientifically accurate and detailed article based on the requested outline due to the absence of the necessary research findings in the public domain. The creation of data tables and a detailed discussion on topics such as solid-state tautomerism, crystal packing motifs, or stereochemical insights would require speculation in the absence of empirical evidence.

Advanced Structural Elucidation and Conformational Analysis of N Methylpyridazine 3 Carbohydrazide

Chiroptical Properties of N'-methylpyridazine-3-carbohydrazide

Information regarding the chiroptical properties of this compound is not available. The techniques discussed in the following subsections are applicable only to chiral compounds, and there is no evidence to suggest that this compound or its derivatives studied to date possess chirality.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

There are no published studies utilizing Electronic Circular Dichroism (ECD) spectroscopy for the absolute configuration determination of this compound. This analytical method is contingent on the molecule being chiral, a condition that has not been established for this compound.

Optical Rotatory Dispersion (ORD) Studies on Conformational Dynamics

No Optical Rotatory Dispersion (ORD) studies on the conformational dynamics of this compound have been reported in the scientific literature. ORD is a technique used to study chiral molecules, and its application to this compound has not been documented.

Computational and Theoretical Investigations of N Methylpyridazine 3 Carbohydrazide

Quantum Chemical Calculations of N'-methylpyridazine-3-carbohydrazide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound at the atomic level. These calculations allow for the elucidation of electronic structure, the exploration of the molecule's energetic landscape, and the prediction of its spectroscopic signatures.

The electronic properties of pyridazine (B1198779) derivatives have been a subject of theoretical investigation. Quantum chemical calculations are used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netgsconlinepress.com

For pyridazine derivatives, the HOMO is typically characterized by π-orbitals distributed across the pyridazine ring and its substituents, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is also composed of π*-orbitals and signifies the areas prone to nucleophilic attack. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy corresponds to its electron-accepting character. researchgate.net

The charge distribution within this compound would be influenced by the electronegative nitrogen atoms in the pyridazine ring and the oxygen and nitrogen atoms of the carbohydrazide (B1668358) group. This distribution can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which provide atomic charges and details about charge delocalization within the molecule. The presence of the electron-withdrawing pyridazine ring and the carbohydrazide moiety would lead to a complex pattern of charge distribution, affecting the molecule's dipole moment and intermolecular interactions.

Table 1: Representative Quantum Chemical Parameters for Related Pyridazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.98 | -2.15 | 3.83 | 5.67 |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.45 | -1.54 | 4.91 | 4.32 |

Data sourced from a DFT study on pyridazine derivatives. gsconlinepress.comgsconlinepress.com

The conformational flexibility of this compound is primarily centered around the rotatable bonds of the N'-methylcarbohydrazide side chain. Potential Energy Surface (PES) scans are a computational technique used to explore the energy changes associated with the rotation around specific bonds, thereby identifying the most stable conformations (energy minima) and the energy barriers between them (transition states).

A critical conformational aspect of this compound is the rotation around the amide C-N bond in the hydrazide moiety. For N-acylhydrazones, it has been shown that N-methylation can significantly alter the conformational preference. Theoretical studies on N-methylated N-acylhydrazone derivatives have revealed that N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation as the more stable form. This is attributed to steric effects introduced by the methyl group.

In the case of this compound, a PES scan of the dihedral angle involving the carbonyl group and the N-N bond would likely reveal distinct energy minima corresponding to different spatial arrangements of the N'-methyl group relative to the carbonyl oxygen. The pyridazine ring itself is aromatic and thus largely planar.

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). For pyridazine derivatives, the protons on the pyridazine ring are expected to appear in the aromatic region of the ¹H NMR spectrum. nih.gov The chemical shifts of the carbon atoms in the pyridazine ring are also characteristic. nih.gov The methyl group protons would likely appear as a distinct singlet or doublet depending on coupling with the adjacent N-H proton. The N-H protons of the hydrazide group would exhibit chemical shifts that are sensitive to solvent and concentration.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be predicted computationally. For this compound, characteristic vibrational modes would include the C=O stretching of the carbohydrazide group (typically around 1650-1700 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and various C-H and C=N stretching and bending modes of the pyridazine ring. liberty.edu The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. Pyridazine and its derivatives typically exhibit π → π* and n → π* transitions. researchgate.net The inclusion of solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of absorption maxima (λ_max), as gas-phase calculations can be significantly blue-shifted compared to experimental data in solution. beilstein-journals.orgnih.gov For this compound, electronic transitions involving the pyridazine ring and the carbohydrazide moiety would be expected in the UV region.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations.

MD simulations can be employed to explore the conformational landscape of this compound in a more dynamic context than PES scans. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to determine the relative populations of various conformers at a given temperature. This would be particularly useful for understanding the flexibility of the N'-methylcarbohydrazide side chain and its preferred orientations relative to the pyridazine ring in a solution or biological environment.

The presence of a solvent can have a profound impact on the structure, stability, and conformational preferences of a molecule. MD simulations explicitly including solvent molecules (such as water) can model these effects directly. For this compound, the polar nature of the molecule suggests that its conformation and stability would be sensitive to the polarity of the solvent. MD simulations can reveal the specific hydrogen bonding patterns between the molecule and solvent molecules, as well as how the solvent influences the equilibrium between different conformers. For instance, a polar protic solvent might stabilize conformations where the polar groups of the carbohydrazide moiety are exposed to the solvent, while a nonpolar solvent might favor more compact conformations.

Reactivity Prediction and Reaction Mechanism Studies for this compound

Specific studies on the reactivity prediction and reaction mechanisms of this compound are not available in the reviewed scientific literature.

Detailed Frontier Molecular Orbital (FMO) analysis, including energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their distribution for this compound, has not been reported in published research. Such analysis would be crucial for identifying the electrophilic and nucleophilic sites on the molecule and predicting its reactivity.

No studies involving transition state modeling or the calculation of kinetic parameters for reactions involving this compound were found. This information would be essential for understanding the energy barriers and rates of potential chemical transformations.

Molecular Recognition and Mechanistic Biological Interactions of N Methylpyridazine 3 Carbohydrazide

In Vitro Enzyme Inhibition and Activation Studies

The evaluation of N'-methylpyridazine-3-carbohydrazide as a modulator of enzyme activity is a critical step in understanding its biological function. The presence of the hydrazide group (-CONHNH-) and the nitrogen-rich pyridazine (B1198779) ring provides functional groups capable of forming key interactions within enzyme active sites. who.intmdpi.com

Enzyme kinetic studies are fundamental to characterizing the inhibitory or activatory mechanism of a compound. These studies determine key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the compound's potency. The mode of inhibition (e.g., competitive, non-competitive, or mixed-type) reveals how the compound interacts with the enzyme relative to its substrate.

While specific kinetic data for this compound is not extensively documented, studies on analogous compounds containing the pyridazine or hydrazide moiety provide insight into its potential behavior. For instance, various pyridazinone derivatives have been shown to be potent, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), with Ki values in the nanomolar range. researchgate.net Similarly, pyridazine-tethered sulfonamides are effective inhibitors of carbonic anhydrase (CA) isoforms. nih.govnih.gov The carbohydrazide (B1668358) scaffold is also a component of known urease inhibitors. who.int

These examples suggest that this compound could act as a competitive inhibitor, binding to the active site of a target enzyme and preventing substrate access. The pyridazine nitrogens could act as hydrogen bond acceptors, while the hydrazide group could serve as both a hydrogen bond donor and acceptor, anchoring the molecule within the active site.

Table 1: Illustrative Enzyme Inhibition Data for Pyridazine and Hydrazide Analogues This table presents data from related compounds to illustrate typical kinetic parameters, as specific data for this compound is not available in the cited sources.

| Compound Class | Target Enzyme | Inhibition Constant (Ki) | IC50 | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| Pyridazinobenzylpiperidine Derivative | MAO-B | 0.155 µM | 0.203 µM | Competitive, Reversible | researchgate.net |

| Pyridazine-based Sulfonamide | Carbonic Anhydrase II (hCA II) | 5.3 nM | - | Not Specified | nih.gov |

| Pyrazine (B50134) Carbohydrazide Derivative | Urease | - | 232.6 µM | Not Specified | who.int |

| Phenyl-β-alanine Oxadiazole (Hydrazide precursor) | Carbonic Anhydrase II (hCA II) | - | 12.1 µM | Not Specified | mdpi.com |

To assess the therapeutic potential and minimize off-target effects, it is crucial to determine a compound's selectivity. This is achieved by screening the compound against a panel of related enzymes or a broad spectrum of different enzyme classes. High selectivity for a specific target enzyme over others is a desirable characteristic for a drug candidate.

For example, studies on pyridazine-tethered sulfonamides have demonstrated significant selectivity among different isoforms of human carbonic anhydrase (hCA). nih.gov Certain derivatives show potent, single-digit nanomolar inhibition of tumor-associated isoforms like hCA IX and hCA XII, while being less effective against the ubiquitous cytosolic isoforms hCA I and hCA II. nih.gov One study identified a pyridazine sulfonamide that was over 600-fold more selective for hCA II over hCA I. nih.gov This highlights how the pyridazine scaffold can be tailored to achieve high target specificity. Profiling this compound against a panel of kinases, proteases, or other relevant enzyme families would be essential to define its biological activity profile.

Table 2: Example of Selectivity Profiling for a Pyridazine-Based Inhibitor Against Human Carbonic Anhydrase Isoforms Data is for a representative pyridazine derivative to illustrate the concept of selectivity profiling.

| Enzyme Isoform | Inhibition Constant (Ki) in nM | Biological Role | Reference |

|---|---|---|---|

| hCA I | 23.5 | Cytosolic, widespread | nih.gov |

| hCA II | 5.3 | Cytosolic, widespread | nih.gov |

| hCA IX | 4.9 | Transmembrane, tumor-associated | nih.gov |

| hCA XII | 5.3 | Transmembrane, tumor-associated | nih.gov |

Receptor Binding and Ligand-Target Interactions (in vitro)

Beyond enzymes, this compound may interact with various cell surface or intracellular receptors. The pyridazine core is found in ligands for several receptor types, including cannabinoid (CB2) and adenosine (B11128) receptors. nih.govnih.govacs.org

Biophysical techniques like Surface Plasmon Resonance (SPR) are powerful tools for the real-time, label-free analysis of ligand-target interactions. SPR measures changes in the refractive index at a sensor surface as the analyte (e.g., this compound) flows over an immobilized target protein. This allows for the precise determination of the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

Such an analysis would provide a quantitative measure of how strongly and how quickly this compound binds to and dissociates from a specific receptor, offering deep insights into the stability and duration of the ligand-receptor complex.

Competitive binding assays are used to determine if a novel compound binds to the same site on a receptor as a known, often radiolabeled or fluorescently tagged, ligand. In this setup, the receptor is incubated with a fixed concentration of the known ligand and varying concentrations of the test compound. A decrease in the signal from the known ligand indicates that the test compound is competing for the same binding site.

Research on pyrazolo[3,4-d]pyridazines as adenosine receptor antagonists has effectively used this method. nih.govacs.org These studies measured the ability of new compounds to displace a known fluorescent antagonist, thereby determining their binding affinity (Ki) for the A1 and A3 adenosine receptor subtypes. nih.gov Applying this methodology would clarify the specific binding site of this compound on a target receptor and its relationship to endogenous ligands or other known drugs.

Molecular Docking and Dynamics Simulations with Biomolecules

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how this compound might bind to a biological target. Docking predicts the preferred orientation of the ligand within the target's binding site and estimates the binding affinity (docking score). MD simulations can then be used to assess the stability of the predicted ligand-protein complex over time.

Docking studies of related pyridazine-3-carboxamides with the CB2 receptor have been conducted to explain their interaction modes. nih.gov These simulations often reveal key interactions, such as hydrogen bonds between the ligand and specific amino acid residues (e.g., with asparagine or serine) and π-π stacking interactions between the aromatic pyridazine ring and residues like phenylalanine or tyrosine. nih.govacs.org

For this compound, docking simulations would likely predict that:

The nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors.

The N-H groups of the carbohydrazide moiety serve as hydrogen bond donors.

The carbonyl oxygen of the carbohydrazide is a strong hydrogen bond acceptor.

The pyridazine ring engages in hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket.

These simulations are invaluable for rationalizing structure-activity relationships and guiding the design of more potent and selective analogues. mdpi.comnih.gov

Table 3: Predicted Molecular Interactions of this compound with a Hypothetical Kinase Active Site Based on Molecular Docking This table is a hypothetical representation based on common interactions observed for similar chemical moieties in published docking studies.

| Interacting Amino Acid | Ligand Atom/Group Involved | Interaction Type | Predicted Distance (Å) | Reference (Methodology) |

|---|---|---|---|---|

| Serine (Side Chain -OH) | Pyridazine N1 | Hydrogen Bond | 2.9 | nih.gov |

| Leucine (Backbone N-H) | Carbonyl Oxygen (C=O) | Hydrogen Bond | 2.8 | mdpi.com |

| Aspartate (Side Chain C=O) | Hydrazide N-H | Hydrogen Bond | 3.1 | nih.gov |

| Phenylalanine (Aromatic Ring) | Pyridazine Ring | π-π Stacking | 4.5 | nih.govacs.org |

| Valine (Side Chain) | Methyl Group (-CH3) | Hydrophobic | 3.8 | nih.gov |

Identification of Binding Pockets and Key Intermolecular Interactions

There is no specific information available in the scientific literature that identifies the binding pockets or key intermolecular interactions of this compound with any biological target. General knowledge suggests that the pyridazine nitrogen atoms could act as hydrogen bond acceptors, while the carbohydrazide group offers both hydrogen bond donor and acceptor capabilities. The methyl group might engage in hydrophobic interactions within a corresponding pocket of a target protein. However, without experimental data from techniques such as X-ray crystallography or computational docking studies for this specific molecule, any description of its interactions remains speculative.

Conformational Changes Induced by this compound Binding

The binding of a ligand to a protein often induces conformational changes in both the ligand and the protein, a concept known as "induced fit." These changes are crucial for the biological activity of the compound. Currently, there are no published studies that describe any conformational changes induced by the binding of this compound to a biological target.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. Such studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity.

Elucidation of Essential Pharmacophore Features at the Molecular Level

A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model has not been elucidated. While one can hypothesize the importance of the pyridazine ring as a hydrogen bond acceptor and the carbohydrazide group for its hydrogen bonding capacity, the specific spatial arrangement and the role of the methyl group are unknown.

Correlation of Structural Modifications with Mechanistic Biological Potency

There is a lack of available data correlating structural modifications of this compound with its biological potency. Research on other pyridazine derivatives has shown that modifications to the ring system can significantly impact activity, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Target Identification and Validation at the Molecular Level

Identifying the specific molecular target of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications.

Affinity Chromatography Approaches for Protein Interaction Discovery

Affinity chromatography is a powerful technique for identifying the protein targets of a small molecule. This method involves immobilizing the compound on a solid support and then passing a cell lysate over it to capture interacting proteins. There are no reports of affinity chromatography or any other target identification methods being used to discover the protein interaction partners of this compound.

Proteomic Profiling of this compound Interactors

Data not available.

Further research, specifically employing proteomic screening techniques, is necessary to identify the protein interactors of this compound. Such studies would be invaluable in uncovering its biological function and potential as a pharmacological agent.

Materials Science and Other Interdisciplinary Applications of N Methylpyridazine 3 Carbohydrazide

Coordination Chemistry and Metal Complexation with N'-methylpyridazine-3-carbohydrazide

The nitrogen-rich structure of this compound, featuring a pyridazine (B1198779) ring and a carbohydrazide (B1668358) chain, makes it an excellent candidate for a chelating ligand in coordination chemistry. Hydrazones and carbohydrazides are known to form stable complexes with a wide range of transition metal ions. jocpr.comjocpr.comresearchgate.net

The synthesis of metal complexes with ligands similar to this compound is typically achieved by reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol, often under reflux. jocpr.comresearchgate.net The resulting complexes can be characterized by various physicochemical and spectroscopic methods to determine their stoichiometry, geometry, and bonding characteristics.

Common Characterization Techniques:

Elemental Analysis: Confirms the metal-to-ligand ratio (stoichiometry) of the complex. For analogous carbohydrazone ligands, 1:1 and 1:2 metal-to-ligand ratios are commonly observed. researchgate.neteurjchem.com

Infrared (IR) Spectroscopy: Provides evidence of coordination. Upon complexation, the vibrational frequencies of key functional groups are expected to shift. For instance, a shift in the ν(C=O) and ν(N-H) bands of the carbohydrazide moiety, along with the appearance of new bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds, would indicate the ligand's participation in bonding. researchgate.netmdpi.combendola.com The ligand can coordinate in either its keto or enol tautomeric form. ajgreenchem.com

Molar Conductance Measurements: Help determine if the coordinated anions are inside or outside the coordination sphere, indicating the electrolytic or non-electrolytic nature of the complexes. jocpr.com

Magnetic Susceptibility and Electronic Spectra: These measurements provide insights into the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar) and the electronic structure of the central metal ion. eurjchem.combendola.com

Table 1: Expected IR Spectral Data Shifts Upon Complexation This interactive table shows typical changes in IR frequencies for related hydrazone ligands upon coordination to a metal ion.

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Implication of Shift |

| ν(C=O) | ~1691 | Lower frequency | Coordination via carbonyl oxygen |

| ν(C=N) Azomethine | ~1630 | Lower frequency | Coordination via azomethine nitrogen |

| ν(N-H) | ~3182 | Lower frequency | Involvement of amide group in coordination |

| ν(M-N) | N/A | ~450-550 | Formation of metal-nitrogen bond |

| ν(M-O) | N/A | ~550-650 | Formation of metal-oxygen bond |

Data compiled from analogous pyrazine-carbohydrazone complexes. bendola.com

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.orglibretexts.org When this compound acts as a ligand, its donor atoms (nitrogens and oxygen) create an electrostatic field that removes the degeneracy of the central metal ion's d-orbitals. libretexts.orgyoutube.com The extent of this splitting, known as the ligand field splitting energy (Δ), depends on the metal ion, the ligand's nature (its position in the spectrochemical series), and the coordination geometry. youtube.comresearchgate.net

The electronic properties of the resulting complexes are a direct consequence of this d-orbital splitting.

Electronic Spectra: Transitions of electrons between the split d-orbitals can often be observed in the UV-Visible region of the electromagnetic spectrum. The energy of these d-d transitions corresponds to the ligand field splitting energy (Δ), providing information about the coordination environment. bendola.com

Magnetic Properties: The magnitude of Δ determines whether the complex will be high-spin or low-spin. libretexts.org If Δ is smaller than the energy required to pair electrons, electrons will occupy higher energy d-orbitals before pairing up, resulting in a high-spin complex with more unpaired electrons. If Δ is large, electrons will pair in the lower-energy orbitals first, leading to a low-spin complex. youtube.comwhiterose.ac.uk The number of unpaired electrons can be determined experimentally by measuring the magnetic susceptibility, which helps in assigning the geometry of the complex. bendola.com For example, octahedral Fe(III) complexes of a related pyrazine-carbohydrazone ligand have been shown to be high-spin. bendola.com

Table 2: Representative Ligand Field Parameters and Magnetic Moments for Octahedral Complexes of an Analogous Ligand This table presents typical electronic data for metal complexes with a related pyrazine-carbohydrazone ligand.

| Metal Ion | d-d Transitions (nm) | Ligand Field Splitting (Δo) (cm⁻¹) | Magnetic Moment (μeff) (B.M.) | Spin State |

| Ti(III) | 489-532 | ~19,650 | 1.87 | High-spin |

| Cr(III) | 580, 411 | ~17,240 | 3.97 | High-spin |

| Fe(III) | 833, 528, 491 | ~12,000 | 5.91 | High-spin |

Data from Ti(III), Cr(III), and Fe(III) complexes of N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide. bendola.com

This compound as a Component in Polymer Synthesis

While the direct use of this compound in polymer synthesis is not widely documented, its functional groups offer potential for incorporation into polymer backbones or as pendant groups. The pyridazine ring is a heterocyclic aromatic structure that has been incorporated into polymers to modulate their properties. acs.orgtaylorfrancis.com

The carbohydrazide moiety is a versatile functional group for polymerization reactions. It can undergo condensation reactions with various electrophilic monomers. For example, reaction with dicarboxylic acids or their derivatives would lead to the formation of poly(amide-hydrazide)s. Alternatively, condensation with dialdehydes or diketones could form poly(hydrazone)s.

The pyridazine ring itself can be part of a monomer that is subjected to polymerization. For instance, pyridazine derivatives have been synthesized on a solid polymer support. oup.com The synthesis of polyesters and polyamides containing pyrazine (B50134) rings (a structural isomer of pyridazine) has been reported, demonstrating the viability of incorporating such heterocycles into polymer chains via methods like melt transesterification and polycondensation. acs.org

The incorporation of this compound into a polymer is expected to influence the final material's properties significantly.

Electronic Properties: Pyridazine is a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms. researchgate.net Its inclusion in a conjugated polymer backbone could lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy, potentially enhancing its electron-accepting capabilities. This is a crucial factor in the design of organic semiconductors for applications in electronics. liberty.edu

Optical Properties: The pyridazine ring and carbohydrazide group can act as chromophores. Their presence in a polymer chain would affect the material's absorption and emission properties. The extended conjugation could lead to a red-shift in the absorption spectrum and potentially induce fluorescence, which is desirable for optoelectronic devices. researchgate.net

Other Properties: The polarity of the carbohydrazide group and the potential for hydrogen bonding could enhance the thermal stability and modify the solubility of the resulting polymer.

Catalytic Applications of this compound and Its Derivatives

Carbohydrazide and hydrazone derivatives are well-known for their ability to form stable complexes with metal ions, which are the cornerstone of many catalytic systems. jocpr.comsemanticscholar.org While the catalytic activity of carbohydrazides themselves is not extensively reported, their metal complexes have shown significant potential. jocpr.comresearchgate.net

Metal complexes derived from pyridyl aroyl hydrazones, which are structurally related to this compound, have been investigated as electrocatalysts for the hydrogen evolution reaction (HER). nih.gov In these systems, both the metal center and the ligand can be redox-active, facilitating a "ligand-centered metal-assisted" catalytic pathway. nih.gov The nitrogen atoms of the pyridazine ring and the carbohydrazide moiety in this compound could provide the necessary coordination sites to stabilize a catalytically active metal center.

Furthermore, formazans, which can be synthesized from carbohydrazide precursors, are known to act as ligands and have applications as catalysts for redox reactions. acs.org The diverse biological activities reported for carbohydrazide derivatives, such as antimicrobial and anticancer effects, often stem from their ability to chelate metal ions essential for enzymatic processes, hinting at their potential to influence catalytic reactions. ajgreenchem.comnih.govmdpi.com

Organocatalysis and Metal-Catalyzed Reactions

There is no available scientific literature describing the use of this compound as an organocatalyst or as a ligand in metal-catalyzed reactions. While the broader class of hydrazone derivatives, which can be formed from carbohydrazides, is known to be utilized in catalysis, no studies have been published that specifically investigate this compound for these purposes. Research on pyridazine and carbohydrazide derivatives in catalysis is an active area, but findings related to this specific methylated pyridazine carbohydrazide are absent from the current body of scientific work.

Reaction Mechanism Elucidation in Catalytic Cycles

In the absence of any studies on the catalytic activity of this compound, there is consequently no research available that elucidates its potential reaction mechanisms within catalytic cycles. Mechanistic studies are contingent on the observation of catalytic activity, which has not been reported for this compound.

This compound in Advanced Analytical Reagent Development

Spectrophotometric and Fluorescent Reagents for Chemical Detection

No published studies have been found that explore the development of this compound as a spectrophotometric or fluorescent reagent for chemical detection. The general class of hydrazides and hydrazones is often investigated for chromogenic and fluorogenic properties upon reaction with specific analytes. researchgate.netdergipark.org.tr However, the specific spectrophotometric or fluorescent properties of this compound and its potential derivatives as analytical reagents have not been documented in the scientific literature.

Chromatographic Detection Enhancement and Derivatization Agents

There is no evidence in the available literature of this compound being used as a derivatization agent to enhance chromatographic detection. Derivatization is a common strategy in chromatography to improve the analytical properties of target molecules. nih.govresearchgate.netnih.gov While various hydrazine-containing reagents are employed for this purpose, the application of this compound in this context has not been reported.

Advanced Analytical Methodologies for N Methylpyridazine 3 Carbohydrazide Detection and Quantification

Chromatographic Techniques with Specialized Detection (e.g., LC-MS/MS, GC-MS/MS)

Chromatographic methods coupled with mass spectrometry are the gold standard for the selective and sensitive analysis of organic molecules like N'-methylpyridazine-3-carbohydrazide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly suitable technique for the analysis of this compound due to the compound's polarity and thermal lability, which might pose challenges for gas chromatography. The separation can be achieved using reversed-phase liquid chromatography (RPLC) with a C18 column, which is effective for retaining and separating polar heterocyclic compounds nih.gov. The mobile phase would likely consist of an aqueous component with an organic modifier such as acetonitrile (B52724) or methanol, and additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

For detection, tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The molecule would first be ionized, likely using electrospray ionization (ESI) in positive mode, which is effective for nitrogen-containing heterocyclic compounds. In the mass spectrometer, the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. This ion is then fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification, minimizing interference from the sample matrix nih.gov. For compounds with similar functional groups, derivatization with agents like 2-hydrazinoquinoline (B107646) has been used to enhance chromatographic retention and MS response, a strategy that could potentially be applied to the carbohydrazide (B1668358) moiety umn.edu.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While less common for polar compounds, GC-MS/MS could be employed for the analysis of this compound, potentially after a derivatization step to increase its volatility and thermal stability. The carbohydrazide group can be derivatized to form less polar and more volatile derivatives researchgate.net. The separation would be performed on a capillary column with a suitable stationary phase. Electron ionization (EI) would be the typical ionization method, generating a reproducible fragmentation pattern that is useful for structural confirmation. Similar to LC-MS/MS, GC-MS/MS in MRM mode would offer high selectivity and sensitivity for quantification nih.govresearchgate.net. The analysis of alkylpyrazines by GC-MS has shown that retention indices are crucial for the unambiguous identification of isomers, a consideration that would be relevant if isomers of this compound were present nih.govresearchgate.net.

Table 1: Postulated Chromatographic and Mass Spectrometric Parameters for this compound Analysis

| Parameter | LC-MS/MS | GC-MS/MS (with derivatization) |

|---|---|---|

| Chromatography Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile/Carrier Gas | Gradient of water with 0.1% formic acid and acetonitrile | Helium at a constant flow rate (e.g., 1 mL/min) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI), 70 eV |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (example) | [M+H]⁺ | Molecular ion [M]⁺ of the derivative |

| Typical LOD | Low µg/L to ng/L range | µg/L range |

Electrophoretic Methods for High-Resolution Separation and Analysis

Electrophoretic techniques offer high separation efficiency and are well-suited for the analysis of polar and charged species.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field. For this compound, which is a basic compound due to the nitrogen atoms in the pyridazine (B1198779) ring and the hydrazide group, a low pH buffer would result in a cationic species that can be separated by capillary zone electrophoresis (CZE). The high resolving power of CE would be advantageous for separating the target analyte from impurities or degradation products. Detection can be performed using a diode array detector (DAD) based on the compound's UV absorbance, or more sensitively by coupling CE to a mass spectrometer (CE-MS). Nonaqueous capillary electrophoresis (NACE) with electrochemical detection has been successfully applied to the separation of hydrazine (B178648) and its methyl derivatives, achieving very low detection limits (in the ng/mL range) nih.govresearchgate.net. This approach could be adapted for this compound.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a variation of CE that uses surfactants (micelles) to separate both neutral and charged analytes. This technique could be particularly useful for analyzing this compound in complex matrices where neutral interfering compounds are present. The separation is based on the partitioning of the analyte between the aqueous buffer and the micelles nih.gov.

Table 2: Potential Electrophoretic Conditions for this compound Analysis

| Parameter | Capillary Zone Electrophoresis (CZE) | Nonaqueous Capillary Electrophoresis (NACE) |

|---|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) | Fused-silica (e.g., 50 µm i.d., 60 cm length) |

| Background Electrolyte | Acidic buffer (e.g., 50 mM phosphate (B84403) buffer, pH 2.5) | 4 mM sodium acetate/10 mM acetic acid in methanol:acetonitrile (1:2) |

| Separation Voltage | 15-25 kV | 20-30 kV |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | Amperometric Detection |

| Typical LOD | mg/L (DAD), µg/L (MS) | ng/mL |

Advanced Spectroscopic Quantitation in Complex Non-Biological Matrices

Spectroscopic methods provide a rapid and non-destructive means of quantification, particularly in less complex, non-biological matrices where high selectivity may not be the primary requirement.

UV-Visible Spectrophotometry

This compound is expected to exhibit strong UV absorbance due to the aromatic pyridazine ring system. The gas-phase UV absorption spectrum of pyridazine shows absorption bands in the 200-380 nm range researchgate.net. A quantitative method could be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentration. While this method is simple and cost-effective, its selectivity is limited, making it susceptible to interference from other UV-absorbing compounds in the matrix. Spectrophotometric methods have been developed for the determination of carbohydrazide, often based on a color-forming reaction, such as the reduction of Fe(III) and subsequent complexation of Fe(II) with ferrozine, or reaction with malachite green nih.govmat-test.comresearchgate.netuab.cat. Such a derivatization approach could enhance both the sensitivity and selectivity of the determination of this compound.

Table 3: Spectroscopic Parameters for Analogous Compounds

| Analyte/Method | Wavelength (λmax) | Molar Absorptivity (ε) | Linear Range |

|---|---|---|---|

| Pyridazine (gas-phase UV) | ~240-260 nm | Not specified | Not applicable |

| Carbohydrazide (Fe(II)-ferrozine complex) | 562 nm | Not specified | 25-700 µg/L |

| Carbohydrazide (Malachite green reaction) | Not specified | Not specified | 4x10⁻³ - 50x10⁻³ mol/L |

Development of Chemical Sensors and Biosensors for Environmental or Industrial Monitoring

Chemical sensors and biosensors offer the potential for rapid, real-time, and on-site monitoring of this compound in environmental or industrial settings.

Electrochemical Sensors

Electrochemical sensors based on the oxidation of the hydrazine or carbohydrazide moiety are a promising approach. The electroanalytical sensing of hydrazine is a well-researched area, with numerous sensors developed using modified electrodes to enhance sensitivity and selectivity rsc.org. Carbon paste electrodes or screen-printed electrodes modified with nanomaterials (e.g., carbon nanotubes, metal nanoparticles) or organometallic complexes (e.g., ferrocene (B1249389) derivatives) have shown excellent performance for hydrazine detection, with low detection limits and wide linear ranges nih.govacs.org. A similar sensor design could be tailored for the detection of this compound.

Optical and Fluorescent Sensors

Optical sensors, particularly those based on fluorescence, can offer very high sensitivity. Chemosensors for N-heterocyclic compounds have been developed that operate via mechanisms such as photoinduced electron transfer (PET) nih.govrsc.org. A sensor could be designed where the this compound interacts with a fluorophore, causing a measurable change in fluorescence intensity ("turn-on" or "turn-off" response). Sensors based on aggregation-induced emission (AIE) have also been successfully used for the highly sensitive detection of hydrazine in solution and in living cells rsc.org. This principle could be adapted for the target analyte.

Biosensors

Biosensors utilize a biological recognition element coupled to a transducer. While specific enzymes that act on this compound may not be known, an inhibition-based biosensor could be a possibility. For instance, tyrosinase-based biosensors have been used for hydrazine detection, where the hydrazine inhibits the enzyme's activity, leading to a measurable change in the electrochemical or optical signal acs.org.

Table 4: Performance of Sensors for Hydrazine and Related Compounds

| Sensor Type | Analyte | Principle | Limit of Detection (LOD) | Linear Range |

|---|---|---|---|---|

| Electrochemical Sensor | Hydrazine | Electrocatalytic oxidation on a modified electrode | 0.015 µM | 0.03 - 500 µM |

| Fluorescent Chemosensor | Al³⁺ (N-heterocycle based) | Photoinduced Electron Transfer (PET) | Not specified | Not specified |

| AIE-based Fluorescent Sensor | Hydrazine | Aggregation-Induced Emission | 3.67 x 10⁻⁶ M | Not specified |

| Tyrosinase-based Biosensor | Hydrazine | Enzyme inhibition | Not specified | Not specified |

Future Perspectives and Research Trajectories for N Methylpyridazine 3 Carbohydrazide

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of carbohydrazide (B1668358) derivatives often follows established pathways, typically involving the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). who.intmdpi.comajgreenchem.com For N'-methylpyridazine-3-carbohydrazide, this would likely involve the methylation of pyridazine-3-carbohydrazide (B1418419) or the use of methylhydrazine in the initial hydrazinolysis step. However, there remains considerable scope for methodological advancements to enhance efficiency, yield, and sustainability.

Future synthetic research could focus on:

Flow Chemistry: The application of continuous flow reactors could offer superior control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity while minimizing reaction times and waste.

Microwave-Assisted Synthesis: This technique has been shown to accelerate many organic reactions and could be a valuable tool for the rapid synthesis of this compound and its derivatives, allowing for the swift generation of compound libraries for screening purposes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic route could offer a greener and more selective alternative to traditional chemical methods. Identifying or engineering an enzyme capable of facilitating the formation of the carbohydrazide moiety would be a significant breakthrough.

Novel Starting Materials: Exploration of alternative precursors to the pyridazine (B1198779) core could unveil new synthetic pathways. This might involve cycloaddition reactions or the functionalization of different pyridazine derivatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Method | Potential Advantages | Potential Challenges |

| Conventional Batch Synthesis | Well-established, readily available equipment. | Longer reaction times, potential for side products, scalability issues. |

| Flow Chemistry | Improved control, higher yields, enhanced safety, easier scalability. | Higher initial equipment cost, potential for clogging. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. | Scalability can be challenging, potential for localized overheating. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate specificity. |

Emerging Mechanistic Insights from Novel Biophysical and Computational Methodologies

Understanding the structure-activity relationships of this compound is paramount for its rational design and application. The carbohydrazide functional group is a known pharmacophore in various therapeutically relevant compounds. nih.gov Advanced biophysical and computational techniques can provide unprecedented insights into the molecular interactions and mechanisms of action.

Future research in this area should include:

X-ray Crystallography and NMR Spectroscopy: Determining the precise three-dimensional structure of this compound and its potential complexes with biological targets is crucial. These techniques can elucidate key binding interactions and conformational dynamics.

Computational Docking and Molecular Dynamics Simulations: In silico methods can be employed to predict the binding affinity and mode of interaction of this compound with a range of biological macromolecules, such as enzymes and receptors. This can guide experimental work and accelerate the discovery of potential biological targets.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques can provide quantitative data on the binding kinetics and thermodynamics of the compound with its molecular partners, offering a deeper understanding of the forces driving the interaction.

Potential for Novel Interdisciplinary Applications Beyond Current Scopes

While the direct applications of this compound are yet to be extensively explored, the broader families of pyridazine and carbohydrazide derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajgreenchem.comontosight.aimdpi.com This suggests a fertile ground for investigating the interdisciplinary applications of this specific molecule.

Potential areas for future investigation include:

Medicinal Chemistry: As a scaffold for drug discovery, this compound could be modified to create libraries of compounds for screening against various diseases. The nitrogen-containing heterocyclic structure is a common feature in many pharmaceuticals. mdpi.com

Agrochemicals: Pyridazine derivatives have been utilized in the development of herbicides and insecticides. This compound could be investigated for its potential as a novel agrochemical agent.

Materials Science: The ability of carbohydrazide moieties to form coordination complexes with metal ions opens up possibilities for the development of new materials, such as metal-organic frameworks (MOFs) or catalysts.

The diverse potential applications are summarized in Table 2.

| Field | Potential Application | Rationale based on Related Compounds |

| Medicinal Chemistry | Antimicrobial, Anticancer, Anti-inflammatory agents | Pyridazine and carbohydrazide derivatives have shown a broad range of biological activities. ajgreenchem.comnih.govontosight.aimdpi.com |

| Agrochemicals | Herbicides, Insecticides, Plant growth regulators | Pyridazine core is present in some existing agrochemicals. |

| Materials Science | Metal-Organic Frameworks (MOFs), Catalysts, Corrosion inhibitors | Carbohydrazides can act as ligands for metal ions and have been used as oxygen scrubbers. wikipedia.org |

Addressing Current Gaps and Challenges in this compound Research

The primary challenge in the study of this compound is the current scarcity of dedicated research. To unlock its full potential, the scientific community must address several key gaps:

Lack of Fundamental Data: There is a pressing need for the systematic characterization of the physicochemical properties of this compound, including its solubility, stability, and spectroscopic data.

Limited Biological Screening: Comprehensive biological evaluation against a wide array of targets is necessary to identify any potential therapeutic or other useful activities.

Absence of Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, systematic structural modifications will be required to optimize potency and selectivity.

Toxicity and Pharmacokinetic Profiling: For any potential therapeutic application, a thorough investigation of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.